tert-butyl 4-bromo-7-methoxy-1H-indole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-bromo-7-methoxyindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(17)16-8-7-9-10(15)5-6-11(18-4)12(9)16/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGPPIXNJFAEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC(=C21)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Stepwise Preparation
| Step | Reaction Type | Reagents/Conditions | Notes and Optimization |
|---|---|---|---|
| 1 | Bromination | N-Bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF, dichloromethane), room temperature | Electrophilic aromatic substitution selectively brominates the 4-position. Reaction time ~1 hour. |
| 2 | Methoxylation | Methanol or methoxide ions under basic conditions; copper-mediated coupling possible | Installation of methoxy group at 7-position via nucleophilic substitution or Ullmann-type coupling. |
| 3 | Esterification | Di-tert-butyl dicarbonate (Boc2O) with base catalyst (e.g., DMAP), temperature 20–80°C | Formation of tert-butyl carbamate protecting group on indole nitrogen. Reaction time varies (3 hours typical). |
This sequence is supported by experimental protocols reported by Vulcanchem and academic literature.
Representative Experimental Procedure from Literature
A typical synthesis begins with a protected indole intermediate such as 1-(triisopropylsilyl)-1H-indole derivatives:
Bromination : The protected indole (e.g., tert-butyl (1-(triisopropylsilyl)-1H-indol-4-yl)carbamate) is dissolved in tetrahydrofuran (THF) and treated with freshly recrystallized NBS at room temperature for 1 hour. The reaction mixture is then extracted and purified to yield the brominated intermediate.
Esterification : The amine intermediate is reacted with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP) in pyridine or dichloromethane at room temperature overnight to install the tert-butyl carbamate group.
Methoxylation : While specific methoxylation conditions for this compound are less frequently detailed, copper-mediated coupling or nucleophilic substitution using methoxide ions in polar aprotic solvents is commonly employed to introduce the methoxy group at the 7-position.
Reaction Conditions and Optimization
Solvent Effects
Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM) are preferred for enhancing nucleophilicity and reaction rates during bromination and methoxylation steps.
Temperature Control
Catalyst and Base Selection
- DMAP is an effective nucleophilic catalyst for esterification, promoting efficient tert-butyl carbamate formation.
- Bases such as pyridine or triethylamine are used to neutralize acids formed during esterification.
Yield and Purity Data
| Step | Typical Yield (%) | Purification Method | Notes |
|---|---|---|---|
| Bromination | 75–85 | Extraction, recrystallization | High regioselectivity at 4-position |
| Methoxylation | 60–80 | Chromatography | Copper-mediated coupling preferred |
| Esterification | 70–90 | Flash chromatography | High purity tert-butyl carbamate |
Overall isolated yields for the fully substituted this compound range between 60% and 85%, depending on scale and reaction optimization.
Physicochemical and Spectroscopic Characterization
| Property | Data |
|---|---|
| Molecular Formula | C14H16BrNO3 |
| Molecular Weight | 326.19 g/mol |
| ¹H NMR (CDCl3) | tert-butyl singlet ~1.3 ppm; aromatic protons 6.8–7.5 ppm; methoxy singlet ~3.8 ppm |
| ¹³C NMR | Ester carbonyl ~165 ppm; aromatic carbons 110–150 ppm |
| IR Spectroscopy | C=O stretch ~1700 cm⁻¹; C–O ester ~1250 cm⁻¹ |
| Solubility | Moderate in polar aprotic solvents (DMSO, THF); low in water |
| Stability | Stable under inert atmosphere at –20°C; sensitive to hydrolysis and oxidation |
These data confirm the successful introduction of bromine, methoxy, and tert-butyl ester groups and are consistent with literature reports.
Summary of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Considerations | Yield Range (%) |
|---|---|---|---|
| Bromination | NBS, DMF/DCM, RT | Selective 4-position bromination | 75–85 |
| Methoxylation | Methanol/methoxide, Cu catalyst, base | Efficient 7-position methoxylation | 60–80 |
| Esterification | Di-tert-butyl dicarbonate, DMAP, pyridine | Mild heating, catalyst presence | 70–90 |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the methoxy and ester groups.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted indoles can be obtained.
Oxidation Products: Oxidized derivatives of the methoxy and ester groups.
Hydrolysis Products: The corresponding carboxylic acid derivative.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex indole derivatives.
Catalysis: Employed in catalytic reactions to study the effects of substituents on reaction mechanisms.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Biological Studies: Used in studies to understand the biological activity of indole compounds.
Industry:
Material Science: Explored for applications in the development of novel materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-7-methoxy-1H-indole-1-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and specificity for these targets. The tert-butyl ester group may also play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares tert-butyl 4-bromo-7-methoxy-1H-indole-1-carboxylate with key structural analogs, highlighting differences in substituent positions, molecular weights, and synthetic methodologies:
Notes:
- Substituent Position : Bromine at the 4-position (target compound) vs. 5, 6, or 7 in analogs alters electronic properties and regioselectivity in cross-coupling reactions .
- Synthesis Yields : High yields (~95%) are achieved for brominated analogs using Boc-protection with DMAP, while methoxy-containing derivatives may require additional steps .
Physicochemical and Spectral Properties
- NMR Data :
- 1H NMR : The 7-methoxy group in the target compound resonates at δ ~3.8–4.0 ppm, distinct from benzyloxy (δ ~5.0 ppm in methyl 4-benzyloxy-7-methoxy-1H-indole-2-carboxylate) .
- 13C NMR : The tert-butyl carbonyl carbon appears at δ ~150–155 ppm across all analogs, confirming successful Boc-protection .
- Melting Points : Brominated analogs (e.g., tert-butyl 5-bromo-1H-indole-1-carboxylate) are typically solids, while methoxy-containing derivatives may exist as oils or low-melting solids due to increased flexibility .
Biological Activity
Tert-butyl 4-bromo-7-methoxy-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This compound has garnered interest in pharmaceutical research due to its potential applications in drug discovery, particularly in the fields of antimicrobial and anticancer therapies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₆BrN₁O₃ |
| Molecular Weight | 326.19 g/mol |
| CAS Number | 348640-11-9 |
| Log P (octanol/water) | 3.55 |
| Solubility | High |
The biological activity of indole derivatives, including this compound, is primarily attributed to their interaction with various biochemical pathways. These compounds can influence signaling pathways involved in cell growth, apoptosis, and immune responses. The specific mechanisms may include:
- Inhibition of Enzymes : Indole derivatives may act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
- Modulation of Receptors : They can interact with neurotransmitter receptors, potentially influencing neurological functions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The compound's effectiveness was evaluated through high-throughput screening methods, demonstrating over 90% inhibition at certain concentrations .
Anticancer Activity
The anticancer potential of this compound has been explored against different cancer cell lines. In vitro studies showed that it selectively inhibited the proliferation of cancer cells while exhibiting minimal cytotoxic effects on normal cells. For instance, cell viability assays (MTT assay) revealed that at concentrations up to 10 µM, the compound did not significantly affect non-cancerous cell lines .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of indole derivatives similar to this compound. Notable findings include:
- Inhibition of GSK-3β : A study highlighted the role of indole derivatives in inhibiting GSK-3β, a target implicated in various cancers and neurodegenerative diseases .
- Cytotoxicity Profiles : The cytotoxicity profile was assessed across multiple cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), showing promising results for therapeutic applications .
- Structure–Activity Relationship (SAR) : Research into SAR has provided insights into how modifications to the indole structure can enhance biological activity, paving the way for optimized drug design .
Q & A
Q. What are the key synthetic routes for preparing tert-butyl 4-bromo-7-methoxy-1H-indole-1-carboxylate?
The compound is synthesized from 4-bromo-1H-indole via sequential functionalization. First, the indole nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions with a base like DMAP. Methoxylation at the 7-position is achieved via nucleophilic aromatic substitution (e.g., using NaOMe/CuI) or Pd-mediated coupling. Characterization involves ¹H/¹³C NMR to confirm substitution patterns and X-ray crystallography for structural validation .
Q. Which spectroscopic methods are most effective for characterizing this compound?
High-resolution NMR (¹H/¹³C) identifies substitution patterns and Boc group integration. IR spectroscopy confirms carbonyl stretches (~1740 cm⁻¹). Mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography resolves regiochemistry, as demonstrated in structurally similar indole derivatives .
Q. What safety protocols are recommended for handling this compound in the lab?
Despite limited toxicity data, standard precautions include PPE (gloves, goggles), fume hood use, and spill containment with inert absorbents. Waste disposal must follow institutional guidelines. Consult SDS sheets (even if incomplete) and safety officers due to missing chronic toxicity data .
Q. How is the tert-butyl group selectively removed without affecting other functionalities?
Acidic cleavage with TFA in DCM or HCl in dioxane selectively removes the Boc group. Microwave-assisted deprotection reduces reaction time. NMR monitoring ensures complete removal while preserving methoxy and bromine groups .
Q. What are its primary applications in medicinal chemistry?
It serves as a precursor for indole-based pharmacophores, enabling Pd-catalyzed couplings to introduce aryl/heteroaryl groups. This facilitates SAR studies for kinase inhibitors and antimicrobial agents .
Advanced Research Questions
Q. How do steric/electronic effects of the 7-methoxy group influence transition metal-catalyzed reactions?
The electron-donating methoxy group activates the indole ring toward electrophilic substitution but may deactivate certain cross-couplings. Steric hindrance directs catalysts to the 4-bromo position. DFT studies show enhanced electron density at adjacent sites, affecting oxidative addition rates in Pd-catalyzed reactions. Ligand optimization (e.g., bite angle) balances these effects .
Q. What strategies minimize competing debromination during Suzuki-Miyaura coupling?
Catalyst systems like PdCl₂(dppf) with ligand additives (e.g., SPhos) suppress debromination. Excess boronic acid, inert atmospheres, and low temperatures reduce side reactions. Copper(I) iodide enhances efficiency, while LC-MS monitors progress to prevent decomposition .
Q. How can enantioselectivity be achieved in chiral indole derivatives derived from this compound?
Chiral ligands (e.g., BINAP) and asymmetric Pd catalysis (e.g., allylic alkylation) are explored. Steric hindrance from the Boc group requires tailored ligands. Solvent polarity and kinetic resolution improve enantiomeric excess (ee). Recent studies highlight Josiphos ligands for high ee in C–H functionalization .
Q. What computational methods predict reactivity in electrophilic substitutions?
DFT calculations map electron density and Fukui indices to identify reactive sites (e.g., C5 over C4). Solvent models and steric parameters guide reaction optimization. Studies show methoxy-directed electrophilic attack at C5, validated by experimental nitration .
Q. How are spectral data contradictions resolved in regiochemical analysis?
Conflicting NOE or coupling constants in NMR are addressed via X-ray crystallography (e.g., C–Br bond length ~1.90 Å confirms 4-substitution). Comparative analysis with known analogs and 2D NMR (HSQC, HMBC) resolves ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
